molecular formula C10H14N2 B1510174 3,3-Dimethylindolin-5-amine CAS No. 1158745-51-7

3,3-Dimethylindolin-5-amine

Cat. No.: B1510174
CAS No.: 1158745-51-7
M. Wt: 162.23 g/mol
InChI Key: NLAMTLXEEAQDSL-UHFFFAOYSA-N
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Description

3,3-Dimethylindolin-5-amine is a chemical compound belonging to the class of indolines, which are derivatives of indole Indolines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindolin-5-amine typically involves the following steps:

  • Starting Materials: The synthesis often begins with readily available starting materials such as tryptamine or its derivatives.

  • Reaction Conditions: The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the reduction of 3,3-dimethylindolin-2-one using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylindolin-5-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to obtain different reduced forms of the compound.

  • Substitution: Substitution reactions can introduce various functional groups into the indoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

3,3-Dimethylindolin-5-amine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

3,3-Dimethylindolin-5-amine is compared with other similar compounds such as N,N-Dimethylindolin-5-amine and 3,3-Dimethylindolin-2-one. While these compounds share structural similarities, this compound is unique in its specific arrangement of methyl groups and amino functionality, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • N,N-Dimethylindolin-5-amine

  • 3,3-Dimethylindolin-2-one

  • Other indoline derivatives

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Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAMTLXEEAQDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738237
Record name 3,3-Dimethyl-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158745-51-7
Record name 3,3-Dimethyl-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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